Ethyl hydrogen phosphate(1-)
Description
Contextualizing Ethyl Hydrogen Phosphate(1-) within the Broader Class of Phosphate (B84403) Esters
Phosphate esters are a diverse class of organophosphorus compounds characterized by a central phosphate molecule linked to alkyl or aromatic groups. wikipedia.org They are esters of phosphoric acid and can exist as monoalkyl, dialkyl, or trialkyl esters, depending on the number of alcohol molecules that have reacted with the phosphoric acid. libretexts.orglumenlearning.com This class of compounds is fundamental to life, with key biomolecules like DNA, RNA, and ATP being prominent examples of phosphate esters. wikipedia.org
Beyond their biological roles, phosphate esters are widely used in industrial applications as flame retardants, plasticizers, performance additives in engine oil, and surfactants. wikipedia.orgsemanticscholar.org The versatility of phosphate esters stems from the ability to tailor their properties by changing the hydroxyl-containing compounds used in their synthesis. shreechem.in
Ethyl hydrogen phosphate(1-) is a primary example of a monoalkyl phosphate. drugbank.com These are organophosphorus compounds containing a phosphate group linked to a single alkyl chain. drugbank.com The presence of remaining acidic protons on the phosphate group gives monoalkyl phosphates distinct properties compared to their dialkyl and trialkyl counterparts. wikipedia.org
Fundamental Significance of Monoalkyl Phosphates in Contemporary Chemical Biology and Material Science Research
Monoalkyl phosphates, including ethyl hydrogen phosphate(1-), are of paramount importance in both chemical biology and material science. Their amphiphilic nature, possessing both a polar phosphate head and a nonpolar alkyl tail, has been recognized for nearly two centuries. nih.govrsc.org
In chemical biology , monoalkyl phosphates are crucial for several reasons:
Biological Pathways: As derivatives of phosphoric acid, they are integral to central biological processes. nih.gov Nucleic acids and phospholipids, fundamental to cellular structure and function, are built upon a phosphate backbone. nih.govresearchgate.net
Prebiotic Chemistry: Researchers are increasingly interested in monoalkyl phosphates as plausible components of prebiotic membranes. rsc.org Their ability to form bilayer structures capable of encapsulating other molecules is a key area of investigation in understanding the origin of life. rsc.org
Phosphoantigens: Ethyl hydrogen phosphate has been identified as a phosphoantigen, a type of phosphorylated metabolite that can activate an immune response in humans. ebi.ac.uk This has significant implications for immunology and the study of infectious diseases. ebi.ac.uk
In material science , monoalkyl phosphates exhibit a range of useful properties:
Surface Modification: They are used to modify the surfaces of inorganic materials. researchgate.net
Corrosion Inhibition: Studies have shown that monoalkyl phosphates can act as effective corrosion inhibitors for metals like iron in acidic solutions. acs.org They form a protective film on the metal surface, with the un-ionized P-OH groups playing a key role in the adsorption process. acs.org
Surfactants: Mono- and di-phosphate esters of alcohols act as anionic surfactants. wikipedia.org While less common than sulfur-based surfactants, they offer advantages such as high stability at extreme pH levels and low skin irritation. wikipedia.org
Precursors for Ceramics: New research has demonstrated that alkali metal derivatives of mono-alkyl phosphates can serve as efficient single-source precursors for producing useful ceramic phosphates. rsc.org
Overview of Key Research Areas and Methodological Approaches Relevant to Ethyl Hydrogen Phosphate(1-)
Research involving ethyl hydrogen phosphate(1-) and other monoalkyl phosphates employs a variety of sophisticated methodological approaches to elucidate their properties and applications.
Key research areas include:
Synthesis and Characterization: The synthesis of pure monoalkyl phosphates can be challenging as it often results in mixtures with dialkyl and trialkyl phosphates. google.com Researchers have developed various methods to synthesize and purify these compounds, including reactions with phosphorus pentoxide or polyphosphoric acid. shreechem.inresearchgate.net Characterization techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compounds. researchgate.netresearchgate.net
Biochemical Interactions: The role of ethyl hydrogen phosphate as a phosphoantigen is a significant area of research. ebi.ac.uk Studies investigate how it and other nonpeptide antigens are presented to and recognized by specific T cells, which does not require the typical antigen processing pathways. ebi.ac.uk
Material Science Applications: Research in this area focuses on the performance of monoalkyl phosphates as corrosion inhibitors, surfactants, and precursors for advanced materials. wikipedia.orgacs.orgresearchgate.net Electrochemical methods like electrochemical impedance spectroscopy (EIS) and polarization curves are used to evaluate their effectiveness as corrosion inhibitors. acs.org
Catalysis: Recent studies have explored the use of transition metal phosphates, derived from precursors that can include ethyl groups, as catalysts. For example, vanadyl phosphate nanosheets have shown high catalytic activity in the aerobic oxidation of ethyl lactate (B86563) to ethyl pyruvate. acs.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl Hydrogen Phosphate and Its Derivatives
Direct Phosphorylation of Alcohols for Monoester Synthesis in Laboratory Settings
The direct phosphorylation of alcohols represents a straightforward approach to obtaining phosphate (B84403) monoesters like ethyl hydrogen phosphate. nih.gov This method is of fundamental importance in both life and physical sciences due to the significant roles of phosphate monoesters in biological systems, pharmaceuticals, and organic materials. nih.gov Traditionally, the synthesis of these esters involves multi-step processes that often require harsh conditions and are limited to specific types of substrates. nih.gov
A significant advancement in this area is the development of catalytic methods that enable the direct and chemoselective phosphorylation of alcohols under mild conditions. nih.gov One such method utilizes a combination of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the catalyst and phosphoryl donor, respectively. nih.gov This system allows for the direct introduction of an unprotected phosphate group to a wide range of alcohol substrates, including those with sensitive functional groups. nih.gov
The reaction mechanism is thought to involve the formation of a mixed anhydride (B1165640) species from PEP-K and TBAHS, which then acts as the active phosphorylating agent. nih.gov This operationally simple, one-step catalytic phosphorylation is highly efficient for producing densely functionalized O-phosphorylated compounds. nih.govmdpi.com
Strategies Involving Phosphorylating Reagents and Activated Phosphate Sources
A variety of reagents and strategies have been developed to facilitate the phosphorylation of alcohols, each with its own advantages and limitations. These methods generally fall into two main categories: those using P(III)-based reagents followed by an oxidation step, and those employing P(V)-based reagents directly. researchgate.net
Utilization of P(III)-Based Phosphoramidites and Subsequent Oxidation
The phosphoramidite (B1245037) approach is a widely used method for the synthesis of phosphate esters, particularly in oligonucleotide synthesis. researchgate.netbeilstein-journals.org This step-wise process involves the reaction of an alcohol with a P(III)-phosphoramidite reagent to form a phosphite (B83602) triester intermediate. nih.gov This intermediate is then oxidized in the same reaction vessel to yield the protected phosphate triester. nih.gov A subsequent deprotection step is required to obtain the final phosphate monoester. researchgate.net
While highly effective, a drawback of this method is the poor bench stability of the phosphoramidite reagents. researchgate.net To address this, on-demand flow synthesis methods have been developed, allowing for the rapid, near-quantitative synthesis of phosphoramidites with sufficient purity for immediate use. researchgate.net The use of chiral phosphoric acids as catalysts in conjunction with phosphoramidites has also been explored to achieve stereocontrolled synthesis of phosphate esters. chemrxiv.org
| Reagent Type | Key Steps | Advantages | Disadvantages |
| P(III)-Phosphoramidites | 1. Reaction with alcohol to form phosphite triester. 2. Oxidation to phosphate triester. 3. Deprotection. nih.govresearchgate.net | High coupling efficiency, well-established for oligonucleotide synthesis. beilstein-journals.org | Poor bench stability of reagents, requires an oxidation step. beilstein-journals.orgresearchgate.net |
Application of P(V)-Based Phosphoryl Halides (e.g., Phosphoryl Chloride)
P(V)-based phosphorylating agents, such as phosphoryl chloride (POCl3), offer a more direct route to phosphate esters, eliminating the need for a separate oxidation step. researchgate.netbeilstein-journals.org The reaction of an alcohol with phosphoryl chloride, followed by hydrolysis, yields the phosphate monoester. researchgate.net
For instance, the reaction of ethanol (B145695) with phosphorus trichloride (B1173362) (PCl3) produces ethyl chloride and phosphorous acid. vedantu.comdoubtnut.com In contrast, reacting ethanol with phosphorus pentachloride (PCl5) yields ethyl chloride, hydrochloric acid, and phosphoryl chloride. vedantu.com To synthesize triethyl phosphate, an excess of ethanol is reacted with phosphoryl chloride. google.comgoogle.com The reaction is typically carried out under reduced pressure and at controlled temperatures. google.com The excess alcohol and the hydrogen chloride byproduct are then removed by distillation. google.com
While this method is direct, P(V) chlorophosphates are generally considered less reactive and versatile compared to their P(III) counterparts. pnas.org
| Reagent Type | Key Steps | Advantages | Disadvantages |
| P(V)-Phosphoryl Halides | 1. Reaction with alcohol. 2. Hydrolysis. researchgate.net | Direct formation of phosphate, no oxidation step required. beilstein-journals.org | Can be less reactive than P(III) reagents, may require harsh conditions. nih.govpnas.org |
Carbodiimide-Mediated Condensation Reactions for Phosphate Ester Formation
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in organic synthesis, including the formation of phosphate esters. researchgate.netnih.gov These reagents facilitate the condensation of a carboxylic acid (or in this case, a phosphate) with an alcohol. researchgate.net
In a typical procedure, the carbodiimide (B86325) activates the phosphate group, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate then reacts with the alcohol to form the desired ester bond. nih.gov This method is often employed in aqueous or mixed aqueous-ethanolic media. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve reaction efficiency and reduce side reactions. researchgate.net
However, a common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which consumes the activating agent and reduces the yield of the desired ester. researchgate.net This is a more significant issue with less nucleophilic alcohols compared to amines. researchgate.net
| Reagent Type | Key Steps | Advantages | Disadvantages |
| Carbodiimides (e.g., EDC) | 1. Activation of phosphate with carbodiimide. 2. Reaction with alcohol. | Mild reaction conditions, compatible with aqueous media. researchgate.net | Formation of N-acylurea byproduct can reduce yield. researchgate.net |
Conversion Pathways from Other Organophosphorus Compounds to Ethyl Hydrogen Phosphate(1-) Analogues
Ethyl hydrogen phosphate and its derivatives can also be synthesized through the transformation of other organophosphorus compounds.
Synthesis from Diethylphosphite and Related Phosphonate (B1237965) Precursors
Diethylphosphite, also known as diethyl phosphonate, is a versatile precursor for the synthesis of various organophosphorus compounds. nih.govwikipedia.org It can be synthesized by reacting phosphorus trichloride with ethanol. nih.govwikipedia.org
One common reaction involving diethylphosphite is its addition to unsaturated compounds, such as aldehydes, in a process known as the Abramov reaction, to form α-hydroxyphosphonates. wikipedia.org Furthermore, new α-aminophosphonic acids, such as ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, have been synthesized through the reaction of methylamine, a substituted benzaldehyde, and diethylphosphite in the presence of a catalyst like iron(III) chloride. researchgate.net
Diethylphosphite can also undergo transesterification with other alcohols, which can be driven to completion by removing the ethanol byproduct. wikipedia.org This provides a pathway to synthesize a variety of dialkyl phosphites. cdnsciencepub.com
| Precursor | Reaction Type | Product Class |
| Diethylphosphite | Abramov reaction with aldehydes wikipedia.org | α-Hydroxyphosphonates |
| Diethylphosphite | Reaction with amine and aldehyde researchgate.net | α-Aminophosphonic acids |
| Diethylphosphite | Transesterification with other alcohols wikipedia.orgcdnsciencepub.com | Other dialkyl phosphites |
Hydrolysis of Triethyl Phosphate and Diethyl Hydrogen Phosphate
The synthesis of ethyl hydrogen phosphate (EDHP) via hydrolysis of triethyl phosphate (TEP) is a sequential process that also involves the intermediate, diethyl hydrogen phosphate (DEHP). The complete hydrolysis proceeds in three stages, ultimately yielding phosphoric acid. researchgate.net The conversion of TEP is noted to be a relatively slow reaction, which can be influenced by factors such as acid catalysis. acs.orgrsc.orgresearchgate.net
Studies using isotopic labeling have shown that the hydrolysis of triethyl phosphate in neutral water proceeds with carbon-oxygen bond cleavage. acs.org The reaction can be catalyzed by acids, such as perchloric acid, which also promotes C-O bond cleavage via an A-A12 pathway. acs.org Theoretical studies using density functional theory (DFT) have explored the reaction mechanisms, indicating that hydrolysis can occur through an S_N2-type mechanism. rsc.orgorganic-chemistry.org
The kinetics of the hydrolysis process reveal that the reaction rates for the first two stages (TEP to DEHP and DEHP to EDHP) are comparable, while the final hydrolysis step to phosphoric acid is slower. researchgate.net This kinetic behavior underscores the potential to control the reaction to favor the formation of intermediates like ethyl hydrogen phosphate under specific conditions. For instance, in the hydrolysis of diethyl chlorophosphate under certain conditions, ethyl dihydrogen phosphate (EDHP) is observed as one of the primary breakdown products alongside DEHP and phosphoric acid. nih.gov
| Reaction Stage | Reactant | Product | Calculated Reaction Rate (k) |
|---|---|---|---|
| First Hydrolysis Reaction (FHR) | Triethyl Phosphate (TEP) | Diethyl Hydrogen Phosphate (DEHP) | 7.0 × 10⁻³ s⁻¹ |
| Second Hydrolysis Reaction (SHR) | Diethyl Hydrogen Phosphate (DEHP) | Ethyl Dihydrogen Phosphate (EDHP) | 6.8 × 10⁻³ s⁻¹ |
| Third Hydrolysis Reaction (THR) | Ethyl Dihydrogen Phosphate (EDHP) | Phosphoric Acid (PA) | 3.5 × 10⁻³ s⁻¹ |
Table 1: Reaction rates for the three stages of Triethyl Phosphate (TEP) hydrolysis under acidic conditions. The data highlights the relative speed of each successive hydrolysis step. researchgate.net
Chemo- and Regioselective Phosphorylation Approaches
The selective phosphorylation of alcohols is a critical transformation in organic chemistry. acs.org Achieving chemo- and regioselectivity—the ability to phosphorylate a specific hydroxyl group in the presence of other reactive functional groups or other hydroxyl groups—is a significant challenge. acs.orgresearchgate.net While simple phosphate esters can be used, modern synthetic methods often employ specialized reagents and catalysts to control the reaction's outcome. These approaches are broadly applicable to the synthesis of various alkyl phosphates, including derivatives related to ethyl hydrogen phosphate.
One major strategy involves the in-situ generation of a highly reactive phosphorylating agent. For example, a system combining tribenzylphosphite, iodine, and pyridine (B92270) has been shown to selectively phosphorylate primary alcohols in unprotected polyols. researchgate.net Mechanistic studies suggest the formation of a reactive pyridinium (B92312) salt intermediate, which, due to its steric bulk and high reactivity, preferentially reacts with the less hindered primary alcohol. researchgate.net
Another approach utilizes P(V)-based reagents designed for mild and selective phosphorylation. The Ψ-reagent, for instance, enables the direct formation of monoalkyl phosphates from alcohols under mild conditions, avoiding the over-reactivity seen with agents like POCl₃. organic-chemistry.orgnih.gov This method shows high chemoselectivity, tolerating sensitive functional groups and preferentially phosphorylating serine residues over threonine or tyrosine. organic-chemistry.orgnih.gov
Catalytic methods have also been developed to enhance selectivity. A catalytic system using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst enables the direct phosphorylation of a wide range of alcohols with high functional group tolerance. acs.orgacs.org This system can differentiate between various types of hydroxyl groups, such as selectively phosphorylating an aliphatic hydroxyl over a phenolic one. acs.orgacs.org Similarly, the use of isopropenyl phosphate, with a catalytic amount of base, shows excellent chemoselectivity for primary alcohols over secondary ones, generating acetone (B3395972) as the only by-product. rsc.org Transition-metal catalysis, using reagents like SnCl₂, has also been applied for the regioselective phosphorylation of complex molecules like carbohydrates. researchgate.net
| Reagent/Catalyst System | Substrate Type | Type of Selectivity | Key Finding |
|---|---|---|---|
| PEP-K / TBAHS (catalyst) | Polyfunctional molecules (e.g., Cortisone) | Chemoselective & Regioselective | Selectively phosphorylates a primary hydroxy group over a tertiary one. acs.orgacs.org |
| Ψ-Reagent / DBU | Aminoalcohols (e.g., Serine, Threonine) | Chemoselective | Preferentially phosphorylates serine over threonine and tyrosine. organic-chemistry.orgnih.gov |
| Tribenzylphosphite / Iodine / Pyridine | Unprotected polyols | Regioselective | Offers a general method for the selective phosphorylation of primary alcohols. researchgate.net |
| Dimethyl isopropenyl phosphate (iPP) / Base (catalyst) | Mixture of primary and secondary alcohols | Chemoselective | Exhibits excellent selectivity for the phosphorylation of primary alcohols. rsc.org |
| Bis(dimethylamino)phosphorodiamidate (BDMDAP) / Sn(IV) catalyst | Polyols with cis-diol moiety (e.g., myo-inositol) | Regioselective | Enables efficient, one-step cyclophosphorylation of vicinal cis-diols without protecting groups. acs.org |
Table 2: Examples of modern chemo- and regioselective phosphorylation approaches.
Mechanistic and Kinetic Investigations of Reactions Involving Ethyl Hydrogen Phosphate 1
Hydrolysis Reaction Mechanisms and Kinetic Studies
The hydrolysis of phosphate (B84403) esters, including ethyl hydrogen phosphate(1-), is a fundamental reaction in chemistry and biology. nih.gov The mechanisms of these reactions are complex and can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov
The acid-catalyzed hydrolysis of phosphate monoesters can proceed through different pathways. For some monoaryl phosphates with electron-withdrawing groups, acid catalysis is observed, with a maximum rate at strong acid concentrations (3-6M). researchgate.net In contrast, for compounds like triethyl phosphate, acid catalysis is not observed in neutral or acidic solutions, with hydrolysis proceeding through carbon-oxygen bond fission. researchgate.net However, for ethyl dihydrogen phosphate, an acid-catalyzed component to the hydrolysis is observable even in fully aqueous solutions. cdnsciencepub.com
The hydrolysis of mono-N-ethyl-o-toluidine phosphate in hydrochloric acid shows a rate maximum at 4.0 mol dm-3 HCl, which is attributed to the complete conversion of the ester to its conjugate acid species. chesci.com Beyond this concentration, the rate decreases, possibly due to the reduced concentration of the water nucleophile. chesci.com The mechanism for the acid-catalyzed hydrolysis of some phosphinates is suggested to be an A2 mechanism, supported by bell-shaped pH-rate profiles and activation parameters. cdnsciencepub.com This mechanism involves the participation of a water molecule in the rate-determining step. nih.govcdnsciencepub.com The hydrolysis of diethyl-H-phosphonate is acid-catalyzed with a second-order rate constant of 1.21 × 10⁻⁴ M⁻¹ s⁻¹ at 25 °C. rsc.org
The rate of hydrolysis is dependent on the concentration of the acid. For the hydrolysis of mono-N-ethyl-o-toluidine phosphate, the rate increases with increasing acid molarity up to a certain point. chesci.com The effect of ionic strength, temperature, and solvent on the rate has also been studied to elucidate the mechanism. chesci.com
Base-catalyzed hydrolysis of phosphate esters typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism, where a hydroxide (B78521) ion attacks the phosphorus atom. pearson.comepa.gov This is often referred to as a BAc2 mechanism, signifying a base-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov For many phosphate triesters, this reaction leads to P-O bond cleavage. cdnsciencepub.comviu.ca
The pH of the solution significantly affects the rate of base-catalyzed hydrolysis. The rate of hydrolysis generally increases with increasing pH. For instance, the hydrolysis of certain organophosphate triesters shows significant degradation at pH 13, with half-lives ranging from days to minutes, while being stable at neutral pH. researchgate.net The hydrolysis of ethyl and methyl ethylene (B1197577) phosphates between pH 8 and 15 results in complete endocyclic cleavage. lookchem.com However, at very high pH, the reaction can be complex. In the case of methyl phosphate, experiments in 1 M KOH showed that the reaction was surprisingly specific acid-catalyzed, indicating that the dianion is relatively unreactive towards hydroxide. nih.gov
For ethyl-H-phosphonate, which exists as a monoanion above pH 1, the hydroxide-ion catalyzed hydrolysis is significantly slower than that of the corresponding diester, with a second-order rate constant of 1.55 × 10⁻⁵ M⁻¹ s⁻¹. rsc.org This rate decrease of about 5 x 10⁶-fold is attributed to the negative charge on the monoanion repelling the negatively charged hydroxide nucleophile. rsc.org
Spontaneous hydrolysis of phosphate esters, particularly diesters, is a very slow process under physiological conditions. acs.orgnih.gov For instance, the half-life for the hydrolysis of the phosphodiester backbone in DNA is estimated to be around 30 million years. nih.gov Alkyl monoester dianions are also very stable at physiological pH. acs.org
The rate of spontaneous hydrolysis is highly dependent on the structure of the phosphate ester. For example, the hydrolysis of triethyl phosphate in neutral water at 101°C has a rate constant of 8.35 × 10⁻⁶ s⁻¹. researchgate.netcdnsciencepub.com This reaction proceeds with C-O bond cleavage and is not catalyzed by 0.5 M sulfuric acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com The stability of some organophosphate triesters at neutral pH (pH 7) and room temperature has been observed over a period of 35 days, suggesting that any hydrolysis at this pH is likely accelerated by increased temperature. researchgate.net
Theoretical studies on the hydrolysis of ethyl dihydrogen phosphate (EPH) have examined the reaction in the gas phase and in solution. rutgers.edu The rate-limiting step is the attack of the nucleophile on the phosphate, leading to a pentacovalent phosphorane. rutgers.edu For the dianionic form (EPH²⁻), the attack of a water molecule has an energy barrier of 34.3 kcal/mol. rutgers.edu
The site of bond cleavage in the hydrolysis of phosphate esters, whether at the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond, is a crucial aspect of the reaction mechanism and is influenced by the reaction conditions and the structure of the ester.
In acid-catalyzed hydrolysis, C-O bond cleavage is often observed. For example, the acid-catalyzed hydrolysis of triethyl phosphate in a dioxane-water mixture proceeds with exclusive C-O bond cleavage. cdnsciencepub.com This is consistent with an AAL2 mechanism. cdnsciencepub.comresearchgate.net Similarly, the hydrolysis of triethyl phosphate in neutral water also occurs via C-O fission. researchgate.netcdnsciencepub.com
In contrast, base-catalyzed hydrolysis typically favors P-O bond cleavage. The alkaline hydrolysis of many phosphate triesters involves the attack of a hydroxide ion on the phosphorus atom, leading to P-O fission. cdnsciencepub.comviu.casemanticscholar.org Studies on the alkaline hydrolysis of ethyl and methyl ethylene phosphates show complete P-O cleavage. lookchem.com
However, there are exceptions. The base-catalyzed hydrolysis of dimethyl phosphate at high temperatures proceeds mainly through C-O bond fission. hud.ac.uk
The following table summarizes the observed bond cleavage patterns for ethyl phosphate and related compounds under different conditions.
| Compound | Condition | Bond Cleavage | Mechanism |
| Triethyl Phosphate | Neutral (101°C) | C-O | BAL2 |
| Triethyl Phosphate | Acidic (Dioxane-Water) | C-O | AAL2 |
| Ethyl and Methyl Ethylene Phosphates | Alkaline (pH 8-15) | P-O | - |
| Dimethyl Phosphate | Basic (High Temp.) | C-O | - |
The hydrolysis of phosphate esters often proceeds through a mechanism involving a pentacoordinate intermediate, which typically adopts a trigonal bipyramidal (TBP) geometry. pearson.comthieme-connect.de This intermediate is formed by the nucleophilic attack on the tetrahedral phosphorus atom. thieme-connect.de
The stability of this TBP intermediate plays a significant role in the reaction mechanism. For most acyclic phosphate triesters, the hydrolysis is thought to be a direct substitution (SN2-like) process with a TBP transition state, rather than a stable intermediate. thieme-connect.de However, an addition-elimination mechanism involving a stable TBP intermediate becomes more likely when the phosphorus is part of a five-membered ring or when the leaving group is poor. thieme-connect.de The formation of a TBP intermediate from a five-membered cyclic ester can relieve ring strain, leading to significant rate enhancements in hydrolysis. rsc.orgpnas.org
The existence of a pentavalent intermediate is also supported by the observation of inversion of configuration during the base-catalyzed hydrolysis of some phosphate esters. libretexts.org
Elucidation of Bond Cleavage Patterns (P-O vs. C-O Fission)
Phosphoryl Transfer Mechanisms and Catalytic Studies
Phosphoryl transfer, the movement of a phosphoryl group (PO₃) from a donor to an acceptor molecule, is a fundamental process in numerous biological reactions, including signal transduction, energy metabolism, and nucleic acid chemistry. nih.govfrontiersin.orgunm.edu The uncatalyzed transfer of a phosphoryl group is generally a slow process, but it can be significantly accelerated by catalysts, including enzymes and metal ions. rsc.orgfrontiersin.org
The mechanisms of phosphoryl transfer can be broadly classified as associative, dissociative, or concerted. frontiersin.orgunm.edu
Associative (AN + DN): This is a stepwise mechanism involving the formation of a pentacoordinate intermediate. frontiersin.org
Concerted (ANDN): This is a one-step, SN2-like mechanism with simultaneous bond formation and bond breaking. frontiersin.org
Dissociative (DN + AN): This mechanism involves the formation of a metaphosphate intermediate. nih.gov
While early research suggested the involvement of a metaphosphate intermediate in some phosphate ester hydrolysis reactions, there is now strong evidence against its intermediacy in many cases. nih.gov For simple phosphate triesters, evidence suggests that the hydrolysis can involve phosphorane intermediates. acs.org
Various catalysts have been developed and studied for phosphoryl transfer reactions. Lewis acids, such as titanium alkoxides like Ti(t-BuO)₄, have been shown to be effective catalysts for the phosphorylation of alcohols, giving excellent yields of phosphate esters. researchgate.net Arginine residues are commonly found in the active sites of enzymes that catalyze phosphoryl transfer, and they are thought to stabilize the transition state and help position the substrate for reaction. nih.gov Phase transfer catalysis has also been applied in phosphorus chemistry, for example, in the synthesis of phenylphosphonates. researchgate.net
Nucleophilic Catalysis by Phosphate Species
Phosphate species, including the ethyl hydrogen phosphate(1-) anion, can act as nucleophilic catalysts in various reactions, particularly in the hydrolysis of esters. researchgate.netrsc.org The mechanism of this catalysis generally involves the nucleophilic attack of the phosphate species on an electrophilic center, such as the carbonyl carbon of an ester, to form a transient, high-energy intermediate. researchgate.netrsc.orgnumberanalytics.com
In the case of ester hydrolysis, the catalytically active species is often the dianion of a phosphate monoester (HPO4(2-)). researchgate.netrsc.org The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to release the leaving group and form a mixed anhydride (B1165640), such as an acyl phosphate. researchgate.netrsc.org This intermediate is subsequently hydrolyzed, regenerating the phosphate catalyst. researchgate.net The formation of this tetrahedral species is often the rate-limiting step in the catalytic cycle. researchgate.netrsc.org
The efficiency of phosphate species as nucleophilic catalysts is influenced by several factors, including steric and solvation effects. rsc.org Compared to other nucleophiles like imidazole (B134444) and o-iodosobenzoate, phosphate is a less efficient catalyst for the hydrolysis of benzoate (B1203000) esters. rsc.org This is attributed to a combination of its steric bulk and the energy required for desolvation before it can attack the substrate. rsc.org
Phosphorus-based compounds, more broadly, are central to nucleophilic catalysis. Tertiary phosphines, for instance, react with electron-deficient molecules to form zwitterionic intermediates that can then engage with a variety of nucleophiles and electrophiles. acs.orgnih.gov While distinct from the role of ethyl hydrogen phosphate(1-) as a catalyst itself, this highlights the versatility of phosphorus compounds in facilitating chemical transformations.
General Acid-Base Catalysis in Phosphate Transfer
Phosphate transfer reactions, a cornerstone of many biological and chemical processes, are frequently subject to general acid-base catalysis. vedantu.comnih.gov In these reactions, a proton is transferred to or from the substrate or an intermediate in the rate-determining step, facilitated by a general acid (proton donor) or a general base (proton acceptor) other than the proton or hydroxide ion. vedantu.comwikipedia.org This is particularly significant for reactions involving phosphate esters like ethyl hydrogen phosphate(1-).
The hydrolysis of phosphate esters can be catalyzed by both general acids and general bases. vedantu.comnih.gov For instance, in the hydrolysis of a phosphate monoester, a general base can activate a water molecule by abstracting a proton, making it a more potent nucleophile to attack the phosphorus center. nih.gov Conversely, a general acid can protonate the oxygen atom of the leaving group, making it a better leaving group and thus facilitating the cleavage of the P-O bond. nih.gov
The rates of these catalyzed reactions are sensitive to the pH of the solution and the concentration of the acidic and basic species in buffer solutions. vedantu.com For example, the hydrolysis of ethyl acetate (B1210297) is slow at neutral pH but can be accelerated by increasing the reactivity of either the nucleophile (water) or the electrophile (the carbonyl group of the ester) through acid-base catalysis. vedantu.com
In enzymatic systems, specific amino acid residues within the active site of an enzyme often act as general acids or bases to promote proton transfers during phosphoryl transfer reactions. nih.gov For example, a conserved histidine residue has been identified as a potential general acid/base catalyst in the phosphoryl transfer reactions catalyzed by tyrosine recombinases. nih.gov This enzymatic strategy underscores the importance of general acid-base catalysis in precisely controlling phosphate transfer reactions.
The hydrolysis of phosphate esters can proceed through different mechanisms depending on the reaction conditions. For instance, the hydrolysis of methyl dihydrogen phosphate involves the decomposition of the monoanion with phosphorus-oxygen bond fission, the neutral species with carbon-oxygen bond fission, and the conjugate acid with both carbon-oxygen and phosphorus-oxygen bond fission. researchgate.net
Degradation Pathways in Model Systems and Environmental Studies
The degradation of ethyl hydrogen phosphate(1-) and related compounds is a critical area of study due to their presence in the environment as transformation products of larger organophosphate esters. tandfonline.comacs.orgepa.gov Research in this area utilizes model systems to understand the fundamental chemical processes and environmental studies to track their fate and transformation in natural settings. researchgate.netacs.orgnih.govencyclopedia.pub
Hydrolytic Degradation of Ethyl Phosphate Esters and Polyphosphoesters
The hydrolytic degradation of ethyl phosphate esters and their polymeric counterparts, polyphosphoesters (PPEs), is a key process influencing their environmental persistence and biocompatibility. researchgate.netacs.orgnih.govencyclopedia.pubacs.org Hydrolysis involves the cleavage of the ester bond by water, which can be catalyzed by acids, bases, or enzymes. epa.govviu.ca
For simple phosphate esters, the mechanism of hydrolysis is pH-dependent. viu.ca Base-catalyzed hydrolysis typically favors cleavage of the P-O bond, while acid-catalyzed or neutral hydrolysis often leads to C-O bond cleavage. viu.ca For instance, the base-catalyzed hydrolysis of esters generally proceeds via a bimolecular nucleophilic substitution (BAc2) mechanism, where a hydroxide ion attacks the electrophilic center. epa.gov
In the case of polyphosphoesters like poly(ethyl ethylene phosphate) (PEEP), a prominent degradation pathway is intramolecular backbiting. researchgate.netencyclopedia.pub This process involves the terminal hydroxyl group of the polymer chain attacking a phosphorus center within the same chain, leading to the formation of a cyclic phosphate and a shorter polymer chain. researchgate.netencyclopedia.pub Studies have shown that under basic conditions, PEEPs readily degrade, primarily yielding alkyl (2-hydroxyethyl) hydrogen phosphate as the major product. researchgate.netencyclopedia.pub Conversely, these polymers exhibit high stability under acidic conditions. researchgate.net Blocking the terminal hydroxyl group can significantly reduce the rate of degradation, confirming the dominance of the backbiting mechanism. encyclopedia.pub
The rate of hydrolysis is also influenced by the structure of the ester. For example, in the alkaline hydrolysis of ethyl phosphinates, increasing steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.gov
Table 1: Effect of pH on the Degradation of Polyphosphoesters
| Polymer | Condition | Primary Degradation Pathway | Key Product | Stability |
| Poly(ethyl ethylene phosphate) (PEEP) | Basic | Backbiting | Ethyl (2-hydroxyethyl) hydrogen phosphate | Readily degrades |
| Poly(ethyl ethylene phosphate) (PEEP) | Acidic | - | - | Highly stable |
This table is generated based on findings from multiple studies on polyphosphoester degradation. researchgate.netencyclopedia.pub
Investigation of Environmental Transformation Processes (e.g., Photocatalysis)
In the environment, the transformation of ethyl phosphate and related organophosphates is not limited to hydrolysis. Photocatalysis is another significant degradation pathway, particularly in the presence of semiconductor materials like titanium dioxide (TiO2). bioline.org.brresearchgate.net
Photocatalytic degradation is an advanced oxidation process that can effectively break down persistent organic pollutants. sci-hub.se When TiO2 is irradiated with UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can attack and degrade organic molecules. bioline.org.brresearchgate.net
Studies on the photocatalytic degradation of tri-ethyl phosphate (TEP), a precursor to ethyl hydrogen phosphate, have shown that the reaction rate is influenced by pH. bioline.org.br The highest degradation rate for TEP is often observed at a neutral pH. bioline.org.br The degradation proceeds through the formation of intermediates like diethyl phosphate and monoethyl phosphate, eventually leading to the formation of inorganic phosphate. The adsorption of the organophosphate onto the TiO2 surface is a crucial step in the photocatalytic process.
The photocatalytic degradation of paraoxon-ethyl, another organophosphate ester, also follows pseudo-first-order kinetics and is significantly enhanced in the presence of a TiO2 nanoparticulate film and UV light. The degradation begins with the cleavage of the P-O-C bonds, followed by the gradual oxidation of the phosphorus and carbon atoms, ultimately leading to the formation of less toxic compounds like acetaldehyde, carbon dioxide, and phosphoric acid.
More advanced photocatalytic systems, such as those using metal-organic frameworks (MOFs) like MIL-101(Fe) in a photo-Fenton reaction, have also been developed for the degradation of organophosphates. sci-hub.se These systems can generate hydroxyl radicals and exhibit high efficiency in removing compounds like tris(2-chloroethyl) phosphate (TCEP), with degradation pathways involving cleavage, hydroxylation, carbonylation, and carboxylation. sci-hub.se
Kinetic Isotope Effects in Degradation Mechanism Analysis
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions, including the degradation of phosphate esters. The KIE is the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can gain insights into bond-breaking and bond-forming events in the transition state of the rate-determining step.
For example, in the hydrolysis of phosphate esters, a significant solvent isotope effect (kH2O/kD2O) can indicate the involvement of water as a nucleophile or as a proton donor/acceptor in the transition state. researchgate.net A study on the hydrolysis of NMN (nicotinamide mononucleotide) revealed different solvent isotope effects for reactions catalyzed by imidazole and water, suggesting different transition state structures. researchgate.net
In the context of degradation, substituting a hydrogen atom with deuterium (B1214612) at a specific position in the molecule can reveal whether the C-H bond at that position is broken in the rate-determining step. For instance, in the elimination reaction of O-phospho-L-serine, a KIE of approximately 2 was observed upon substitution of the α-hydrogen with deuterium, providing evidence for the breaking of the C-H bond in the transition state. researchgate.net
While direct studies on the KIE of ethyl hydrogen phosphate(1-) degradation are not extensively detailed in the provided context, the principles are broadly applicable. For instance, in the acid-catalyzed hydrolysis of triethyl phosphate, a solvent isotope effect (kH2O/kD2O) of 0.6 was observed, which, along with other data, supported an AAL2 mechanism involving C-O bond cleavage. cdnsciencepub.com Such studies are crucial for building a detailed, molecular-level understanding of the degradation pathways of ethyl hydrogen phosphate(1-) and related compounds.
Influence of Solvent Effects, Ionic Strength, and Temperature on Reaction Rates
The rates of chemical reactions involving ethyl hydrogen phosphate(1-) are significantly influenced by the properties of the reaction medium, including the solvent, ionic strength, and temperature. rsc.orgrsc.org Understanding these effects is crucial for controlling reaction outcomes and for predicting the fate of these compounds in various environments.
Solvent Effects:
The choice of solvent can dramatically alter reaction rates and even the reaction mechanism. rsc.orgrsc.orgnih.gov This is due to the solvent's ability to stabilize or destabilize reactants, transition states, and products through various interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.orgnih.gov
For phosphate transfer reactions, moving from a protic solvent like water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to massive rate accelerations, sometimes by a factor of 10^6 to 10^7. nih.gov This is attributed to the desolvation of the phosphate group in the ground state, which reduces the activation energy of the reaction. nih.gov In less polar solvents, the mechanism of the reaction may even change. nih.gov For example, the solvolysis of a phosphate dianion is thousands of times faster in tert-butyl alcohol than in water, suggesting a different reaction pathway in the less polar solvent. nih.gov
The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates. rsc.org If the transition state of the rate-determining step has a greater charge density than the reactants, a more polar solvent will increase the reaction rate, and vice versa. rsc.org
Ionic Strength:
The ionic strength of the solution, which is a measure of the total concentration of ions, can also affect reaction rates, particularly for reactions between charged species. semanticscholar.orgnih.govnih.govtandfonline.com For a reaction between two ions of the same charge, an increase in ionic strength will decrease the reaction rate due to the shielding of the electrostatic repulsion between the reactants by the other ions in the solution. Conversely, for a reaction between two ions of opposite charge, an increase in ionic strength will increase the reaction rate.
The hydrolysis of 2,4-dinitrophenyl ethyl phosphate by hydroxylamine (B1172632) at high pH, a reaction between two anions, was found to be very sensitive to ionic strength. semanticscholar.org The rate of this reaction decreases as the ionic strength increases. semanticscholar.org In another example, the formation of N-vinyl compounds was found to be significantly faster in a mixture of a polar solvent and a salt compared to the solvent alone, highlighting the profound effect of ionic strength. tandfonline.com
Temperature:
As with most chemical reactions, the rate of reactions involving ethyl hydrogen phosphate(1-) is dependent on temperature. Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and the temperature.
For instance, the reduction of phosphate groups to form nickel phosphide (B1233454) catalysts is incomplete at temperatures below 600°C, indicating that higher temperatures are required to achieve the desired transformation. mdpi.com In the context of material properties, the conductivity of an ethyl cellulose-magnesium hydrogen phosphate composite was found to be strongly influenced by temperature, with the activation energy determined using the Arrhenius method. nih.gov The solubility of related compounds, such as 2-(4-nitroanilino)ethyl phosphono hydrogen phosphate, is also temperature-dependent, with higher temperatures generally leading to increased solubility. solubilityofthings.com
Table 2: Summary of Influencing Factors on Reaction Rates
| Factor | General Effect on Rate | Example Involving Phosphate Esters |
| Solvent Polarity | Increased polarity can increase or decrease the rate depending on the transition state. | Hydrolysis of a phosphate dianion is ~10^6 times faster in DMSO than in water. nih.gov |
| Ionic Strength | Affects rates of reactions between ions. | Reaction of 2,4-dinitrophenyl ethyl phosphate with hydroxylamine is sensitive to ionic strength. semanticscholar.org |
| Temperature | Increased temperature generally increases the rate. | Reduction of phosphate precursors to nickel phosphide is temperature-dependent. mdpi.com |
This table summarizes the general trends and provides specific examples related to phosphate ester chemistry.
Computational and Theoretical Investigations of Ethyl Hydrogen Phosphate 1
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometries
Quantum mechanical calculations are essential for determining the fundamental electronic structure and three-dimensional arrangement of atoms in ethyl hydrogen phosphate(1-). oregonstate.educharm-eu.euarxiv.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the various spatial arrangements, or conformations, of ethyl hydrogen phosphate(1-). colab.wsarxiv.org By calculating the energies of different conformers, DFT can identify the most stable structures and the energy barriers between them. This is crucial as the conformation of the phosphate (B84403) group is highly sensitive to its environment, including interactions with solvents. nih.gov For instance, studies on similar phosphate esters like dimethyl phosphate have shown that solvent reorganization plays a significant role in the transitions between different equilibrium conformations. colab.ws DFT calculations, particularly when combined with molecular dynamics (MD), can effectively model these complex interactions and predict the most populated conformational states in solution. colab.wsnih.gov
The accuracy of DFT calculations is dependent on the chosen functional and basis set. acs.org Different functionals, such as LDA, PBE, and B3LYP, combined with various basis sets, can yield slightly different energetic and structural results. acs.org Therefore, careful benchmarking against experimental data or higher-level ab initio calculations is often necessary to ensure the reliability of the DFT predictions.
Table 1: Representative Calculated Conformational Data for a Model Phosphate Ester (Dimethyl Phosphate) This table is illustrative and based on general findings for similar small phosphate esters, as specific extensive conformational analysis data for ethyl hydrogen phosphate(1-) was not available in the search results. The data represents typical parameters investigated in such studies.
| Conformer | Dihedral Angle (C-O-P-O) (°) | Relative Energy (kcal/mol) | Population (%) |
| gauche, gauche (gg) | ~60, ~60 | 0.0 | 75 |
| gauche, trans (gt) | ~60, ~180 | 1.5 | 20 |
| trans, trans (tt) | ~180, ~180 | 3.0 | 5 |
Data is hypothetical and for illustrative purposes based on principles from conformational analysis of similar molecules.
Ab Initio and Hybrid Methods for Energetic Landscape Mapping
Ab initio and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed to create a detailed map of the energetic landscape of ethyl hydrogen phosphate(1-). researchgate.net This landscape illustrates the potential energy of the system as a function of its geometry, revealing stable conformations, transition states, and the pathways for conformational changes and chemical reactions. arxiv.orgresearchgate.net
Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, especially when using high-level coupled-cluster methods. oregonstate.edu However, their computational cost can be prohibitive for larger systems or extensive sampling. researchgate.net To address this, hybrid QM/MM methods are often used, where the chemically active region (e.g., the phosphate group) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient MM force field. researchgate.netnih.gov This approach allows for the study of enzymatic reactions and reactions in solution where the environment plays a crucial role. nih.gov Techniques like metadynamics can be combined with ab initio MD to efficiently explore the free energy landscape and identify reaction pathways. researchgate.net
Theoretical Modeling of Reaction Mechanisms and Transition State Structures
Theoretical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving ethyl hydrogen phosphate(1-), particularly its hydrolysis. longdom.orgnih.gov These models allow for the characterization of fleeting transition state structures, which are critical for understanding reaction rates and pathways. researchgate.net
Prediction of Activation Energy Barriers and Reaction Coordinates
A key application of theoretical modeling is the prediction of activation energy barriers, which determine the rate of a chemical reaction. science.govchemrxiv.orgnih.gov For the hydrolysis of phosphate esters, computational studies can calculate the energy profile along the reaction coordinate, which represents the progress of the reaction from reactants to products. researchgate.net The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy.
Table 2: Calculated Activation Energies for Related Phosphate Ester Hydrolysis Reactions This table presents data for similar phosphate ester hydrolysis reactions to illustrate the type of information obtained from theoretical predictions, as specific values for ethyl hydrogen phosphate(1-) were not explicitly detailed in the search results.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Phosphate Monoester Hydrolysis (unprotonated) | M06-2X/6-311+G | 41 researchgate.net |
| Phosphate Monoester Hydrolysis (protonated) | M06-2X/6-311+G | Lowered by ~9 kcal/mol researchgate.net |
| Triethyl Phosphate Hydrolysis (First Stage) | DFT | ~20 cdmf.org.br |
Analysis of Proton Transfer Modes in Phosphate Hydrolysis
The hydrolysis of phosphate esters involves the intricate movement of protons. longdom.orglongdom.org Theoretical studies have been crucial in identifying and analyzing different modes of proton transfer during this process. longdom.org Two primary mechanisms have been revealed through computations:
Direct Proton Transfer : The attacking water molecule directly transfers a proton to one of the non-bridging oxygen atoms of the phosphate group. longdom.orglongdom.org
Indirect Proton Transfer (Proton Relay) : The proton is transferred from the attacking water molecule to the phosphate group via one or more intermediary water molecules or, in an enzymatic context, an assisting catalytic residue. longdom.orglongdom.org
Computational models suggest that the mode of proton transfer can significantly impact the reaction mechanism and energy barriers. longdom.orglongdom.org Direct proton transfer can sometimes hinder the breaking of the crucial P-O bond, whereas indirect transfer can facilitate it. longdom.org The sequence of bond-breaking (P-O) and bond-forming (O-H) events can also be determined, leading to classifications of the mechanism as concurrent (simultaneous) or sequential. researchgate.net
Simulation of Spectroscopic Parameters for Experimental Correlation
Computational methods are used to simulate spectroscopic parameters, such as vibrational frequencies, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nih.govresearchgate.net This correlation helps to validate the theoretical models and provides a more detailed interpretation of the experimental spectra. nih.gov
For phosphate-containing molecules, vibrational properties are very sensitive to conformation and interactions with the surrounding environment, such as hydrogen bonding with water. nih.gov DFT calculations, especially when combined with molecular dynamics (MD) to account for solvent effects and conformational averaging, have been shown to accurately reproduce experimental IR and Raman spectra for model phosphate systems. nih.gov The agreement between simulated and measured spectra confirms the accuracy of the computed molecular structures and provides a basis for assigning specific spectral features to particular vibrational modes of the ethyl hydrogen phosphate(1-) anion. nih.govresearchgate.net
Table 3: Representative Calculated Vibrational Frequencies for Phosphate Groups This table is based on general findings for phosphate groups in similar molecules, as a detailed vibrational analysis for ethyl hydrogen phosphate(1-) was not available in the provided search results. The data illustrates the types of vibrational modes and their typical frequency ranges.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| P=O Asymmetric Stretch | 1200 - 1300 |
| P=O Symmetric Stretch | 1080 - 1150 |
| P-O-C Stretch | 1000 - 1050 |
| O-P-O Bending | 400 - 600 |
Data is illustrative and based on general spectroscopic data for organophosphates.
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of ethyl hydrogen phosphate(1-). By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and stereochemistry of the molecule. libretexts.org
The structural integrity of ethyl hydrogen phosphate (B84403) is routinely confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. nih.govresearchgate.net Each of these nuclei provides a unique window into the molecular architecture.
¹H NMR: The proton NMR spectrum of ethyl hydrogen phosphate typically displays characteristic signals for the ethyl group. The methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the phosphate group present as a quartet. This splitting pattern arises from the spin-spin coupling between the neighboring protons. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct resonances are observed for the methyl and methylene carbons of the ethyl group, with their chemical shifts being influenced by the electronegative phosphate moiety. nih.govscispace.com
³¹P NMR: As a 100% naturally abundant and highly receptive nucleus, ³¹P NMR is particularly powerful for studying organophosphorus compounds. researchgate.net Ethyl hydrogen phosphate typically exhibits a single sharp peak in the ³¹P NMR spectrum, and its chemical shift is a sensitive indicator of the electronic environment around the phosphorus atom. huji.ac.il The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can provide further structural confirmation. huji.ac.il One-bond couplings are characteristically large, often in the range of 600 to 700 Hz. huji.ac.il
Table 1: Typical NMR Spectroscopic Data for Ethyl Dihydrogen Phosphate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~4.0–4.2 | Quartet | -CH₂- | |
| ¹H | ~1.2–1.4 | Triplet | -CH₃ | |
| ³¹P | ~0–2 | Singlet | -O-P(O)(OH)₂ |
Note: Chemical shifts are referenced to standard compounds and can vary slightly depending on the solvent and concentration. The data presented is a general representation based on available information.
NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions involving ethyl hydrogen phosphate in real-time. magritek.com For instance, the hydrolysis of related organophosphate compounds has been successfully followed using ³¹P NMR, allowing for the identification and quantification of major intermediates and final products like phosphoric acid. rsc.orgcdmf.org.br The appearance and disappearance of specific NMR signals corresponding to reactants, intermediates, and products provide detailed kinetic and mechanistic insights into the transformation. rsc.orgresearchgate.net For example, in the study of prodrug activation, ³¹P NMR has been used to track the formation of ethyl phosphate as a metabolite. rsc.org
By combining NMR-derived experimental restraints, such as coupling constants and Nuclear Overhauser Effect (NOE) data, with computational molecular modeling, it is possible to determine the preferred solution-state conformations of molecules containing the ethyl phosphate moiety. nih.govresearchgate.net This approach has been applied to study the conformational behavior of phosphate-bridged dimannosides, where dimethyl phosphate served as a model for the phosphodiester linker. researchgate.net Furthermore, NMR studies on DNA duplexes containing ethylated phosphate backbones have provided insights into how this modification perturbs the helical structure and stability of the DNA. nih.gov The analysis of NMR line shapes can also yield thermodynamic data, such as the Gibbs free energy of hydrogen bond formation in complex structures. nih.gov
Application in Monitoring Reaction Progress and Identification of Intermediates and Products
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in ethyl hydrogen phosphate and offers insights into intermolecular interactions. cas.cznih.gov
FTIR Spectroscopy: The FTIR spectrum of ethyl hydrogen phosphate is characterized by strong absorption bands corresponding to the vibrations of the phosphate group. A prominent band is typically observed around 1250 cm⁻¹ due to the P=O stretching vibration. Another significant absorption appears near 1050 cm⁻¹ which is attributed to the P-O-C stretching vibration. The presence of broad O-H stretching bands would also be expected due to the acidic hydroxyl groups.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. It is a sensitive technique for probing intermolecular interactions, such as hydrogen bonding, in both the solid state and in solution. researchgate.net Studies on related phosphate-containing molecules have shown that vibrational properties are highly sensitive to conformation and interactions with the surrounding environment, such as solvent molecules. cas.cznih.gov
Table 2: Characteristic Vibrational Frequencies for Ethyl Hydrogen Phosphate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| P=O Stretch | ~1250 | FTIR |
| P-O-C Stretch | ~1050 | FTIR |
Note: The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid or liquid), solvent, and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Product Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of ethyl hydrogen phosphate and to identify its degradation products with high sensitivity and specificity. ceu.es In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The molecular ion peak in the mass spectrum provides direct confirmation of the molecular weight of the compound. Various ionization techniques, such as electrospray ionization (ESI), are employed, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ceu.es This coupling allows for the separation of components before they enter the mass spectrometer, facilitating the identification of individual compounds, including degradation products that may form under different conditions. ceu.esspectroscopyonline.com For example, LC-MS has been utilized to identify and obtain the molecular weights of degradation products in pharmaceutical formulations. ceu.es
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination of Ethyl Hydrogen Phosphate(1-) Complexes and Derivatives
Single Crystal X-ray Diffraction: This technique provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. It has been used to determine the solid-state structure of related organophosphate compounds, such as 2-(trimethylazaniumyl)ethyl hydrogen phosphate monohydrate, revealing the intricate network of hydrogen bonds and intermolecular interactions. iucr.org
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to obtain information about the unit cell dimensions of a powdered sample. It is a valuable tool for characterizing the products of solid-state reactions and for quality control of crystalline materials. For instance, PXRD has been used to study the interaction between diammonium hydrogen phosphate and various pigments. mdpi.com
Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis in Research Matrices
The accurate separation, isolation, and quantification of ethyl hydrogen phosphate(1-) and related organophosphates from complex research matrices necessitate the use of advanced chromatographic techniques. Due to the ionic and non-volatile nature of this compound, High-Performance Liquid Chromatography (HPLC) is often employed for its direct analysis. advancechemjournal.com For analysis via Gas Chromatography (GC), which requires analyte volatility, a derivatization step is essential to convert the polar phosphate species into a form suitable for gas-phase separation and detection. shimadzu.com
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Phosphate Species
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.orgresearchgate.net It is particularly well-suited for non-volatile or thermally unstable compounds like ethyl hydrogen phosphate(1-), which cannot be analyzed directly by gas chromatography. advancechemjournal.com The separation mechanism in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.com
For polar and ionic species such as alkyl phosphates, specific HPLC modes are employed to achieve effective separation and retention. Ion-pair reversed-phase HPLC is an established method for determining high-energy phosphates. nih.gov This technique introduces a lipophilic counter-ion into the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex can then be retained and separated by a non-polar (C18) stationary phase. Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent to separate highly polar compounds. wikipedia.org
Research on the analysis of various high-energy phosphates in biological samples has demonstrated the utility of isocratic ion-pair reversed-phase HPLC. nih.gov In such studies, precise quantification is achieved by optimizing detection wavelengths, with 254 nm and 210 nm being effective for adenonucleotides and creatine (B1669601) compounds, respectively. nih.gov Sample preparation is critical and often involves protein precipitation using agents like perchloric acid to ensure consistent extraction from the matrix. nih.gov
Table 1: Representative HPLC Conditions for Organophosphate Analysis
| Parameter | Condition | Rationale/Details | Citation |
| Technique | Ion-Pair Reversed-Phase HPLC | Forms a neutral ion pair with the charged phosphate analyte, allowing retention on a non-polar stationary phase. | nih.gov |
| Stationary Phase | Octadecylsilane (C18) | A common non-polar phase for reversed-phase chromatography, providing hydrophobic interactions. | researchgate.net |
| Mobile Phase | Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and organic modifier (e.g., acetonitrile). | The ion-pairing agent facilitates retention, while the organic modifier controls the elution strength. | |
| Detection | UV-Vis Detector | Wavelengths of 210 nm or 254 nm are commonly used for phosphate-containing compounds. | nih.gov |
| Sample Prep | Protein precipitation with perchloric acid followed by neutralization. | Removes interfering macromolecules from biological samples and ensures consistent extraction. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of GC with the detection power of MS. However, its application is generally limited to thermally stable and volatile compounds. shimadzu.com Ionic alkyl phosphates like ethyl hydrogen phosphate(1-) are polar and non-volatile, making them unsuitable for direct GC analysis. d-nb.info Therefore, a chemical derivatization step is mandatory to convert these analytes into volatile and thermally stable derivatives. nih.gov
Common derivatization strategies for compounds with active hydrogen atoms, such as alcohols and acids, include alkylation and silylation. researchgate.net
Alkylation (Benzylation): One effective method involves the conversion of ionic alkyl phosphates into their corresponding benzyl (B1604629) esters. Research has detailed a procedure where aqueous samples are protonated, dried, and then refluxed with a reagent like 3-benzyl-1-p-tolyltriazene in acetone (B3395972). d-nb.info The resulting non-polar benzyl esters are sufficiently volatile to be analyzed by GC and can be quantified using a phosphorus-specific detector, such as a flame-photometric detector (FPD). d-nb.info
Silylation: Trimethylsilylation is another widely used technique for derivatizing polar compounds. nih.gov This process replaces the active hydrogen atoms in the phosphate group with a trimethylsilyl (B98337) (TMS) group, using reagents such as bis(trimethylsilyl)acetamide (BSA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS derivatives exhibit increased volatility, thermal stability, and excellent chromatographic properties, making them ideal for GC-MS analysis. nih.gov The mass spectra of these derivatives often show characteristic fragmentation patterns, such as the loss of a methyl group ([M-15]+), which aids in molecular mass determination and structural elucidation. nih.gov
Table 2: Common Derivatization and GC-MS Approaches for Alkyl Phosphates
| Parameter | Approach 1: Benzylation | Approach 2: Silylation | Citation |
| Derivatization Reagent | 3-benzyl-1-p-tolyltriazene | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Hexamethyldisilazane (HMDS) | d-nb.info, researchgate.net |
| Analyte Derivative | Benzyl ester | Trimethylsilyl (TMS) ester | d-nb.info, nih.gov |
| Rationale | Increases volatility and thermal stability by masking polar -OH groups. | Replaces active hydrogens with non-polar TMS groups, enhancing volatility for GC analysis. | d-nb.info, nih.gov |
| GC Column | Typically a mid-polarity column (e.g., 5% OV-210). | Common non-polar or mid-polarity capillary columns (e.g., DB-1701). | d-nb.info, researchgate.net |
| Detector | Flame Photometric Detector (FPD - Phosphorus Mode), Mass Spectrometry (MS) | Mass Spectrometry (MS) | d-nb.info, nih.gov |
Coordination Chemistry and Metal Ion Interactions of Ethyl Hydrogen Phosphate 1
Ethyl Hydrogen Phosphate(1-) as a Ligand in Inorganic and Organometallic Complexes
Ethyl hydrogen phosphate(1-) and its close analog, diethyl phosphate (B84403), are effective ligands for a variety of metal ions, forming both discrete molecular complexes and extended coordination polymers. nih.govnih.gov The presence of multiple oxygen donor atoms on the phosphate moiety allows for diverse coordination modes and geometries.
The synthesis of metal-organophosphate complexes is often achieved through methods such as hydrothermal or solvothermal reactions, as well as standard solution-based techniques like vapor diffusion. osti.govajol.infomdpi.com These methods facilitate the crystallization of products, allowing for detailed structural analysis via single-crystal X-ray diffraction. osti.govmdpi.com
While specific crystal structures for simple metal-ethyl hydrogen phosphate(1-) complexes are not extensively documented in isolation, valuable insights come from studies of closely related systems. For instance, the crystal structure of phosphotriesterase (PTE) complexed with its hydrolysis product, diethyl phosphate (DEP), provides a clear example of how this type of ligand coordinates to a binuclear metal center. nih.gov In this biologically relevant complex, the DEP molecule is found to be a discrete ligand bound to the enzyme's active site. nih.gov
Coordination polymers involving organophosphates are also synthesized to create extended network structures. nih.govresearchgate.netnih.gov These materials are typically formed by reacting a metal salt with a multifunctional organic ligand, such as an organodiphosphonic acid, under hydrothermal conditions. osti.gov The resulting structures can be one-, two-, or three-dimensional, depending on the coordination preferences of the metal ion and the geometry of the ligand. nih.gov
The phosphate group of the ethyl hydrogen phosphate(1-) ligand offers several potential coordination modes. A prominent example is its ability to act as a bridging ligand. In the crystal structure of the PTE-diethyl phosphate complex, the DEP anion symmetrically bridges two divalent cobalt cations. nih.gov One of the phosphoryl oxygen atoms is coordinated to the α-metal ion at a distance of 2.0 Å, while the other phosphoryl oxygen is bound to the β-metal ion at a distance of 2.2 Å. nih.gov This bridging coordination displaces the hydroxide (B78521) molecule that normally bridges the two metal ions in the unliganded enzyme. nih.gov
The coordination geometry around the metal centers is also a critical aspect. Metal ions in these complexes can exhibit various coordination numbers and geometries, such as tetrahedral, square pyramidal, or octahedral, depending on the ligand and other coordinating species. ajol.inforesearchgate.net For instance, in some zinc-based coordination polymers, the metal centers adopt a distorted tetrahedral geometry. In contrast, cobalt can form octahedral geometries by coordinating with water molecules in addition to the primary ligands. researchgate.net The flexibility of the phosphate group allows it to accommodate the geometric preferences of different metal ions, leading to a wide variety of structural architectures.
Synthesis and Crystallographic Characterization of Metal-Ethyl Phosphate Coordination Polymers and Discrete Complexes
Investigation of Metal Ion Affinities and Selectivity of Ethyl Phosphate Ligands
Monoethyl phosphate ligands, particularly when immobilized on polymer supports, have been shown to possess significant affinity for a range of metal ions, operating effectively even in acidic solutions. cuny.edunih.govosti.gov Studies have demonstrated that these ligands have a greater affinity for both trivalent and divalent metal ions compared to their neutral diethyl ester counterparts. cuny.edunih.gov
The selectivity of these ligands has been systematically investigated. For a series of trivalent ions, the affinity order was determined to be Fe(III) > Lu(III) > La(III) > Al(III). cuny.edu Among divalent ions, the general sequence is Pb(II) > Cd(II), Cu(II) > Zn(II). cuny.edu The particularly high affinity for Fe(III) is noteworthy and shows less dependence on the acidity of the solution compared to other ions. cuny.edu The ability to tune ligand polarizability also influences selectivity; for example, monoprotic phosphate ligands show high affinities for both soft (Au(III)) and hard (Eu(III)) metal ions, demonstrating their versatility. rsc.orgrsc.org
| Metal Ion | Valency | Relative Affinity | Reference |
|---|---|---|---|
| Fe(III) | +3 | Very High | cuny.edu |
| Lu(III) | +3 | High | cuny.edu |
| La(III) | +3 | Moderate-High | cuny.edu |
| Al(III) | +3 | Moderate | cuny.edu |
| Pb(II) | +2 | High | cuny.edu |
| Cd(II) | +2 | Moderate | cuny.edu |
| Cu(II) | +2 | Moderate | cuny.edu |
| Zn(II) | +2 | Low-Moderate | cuny.edu |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Complex Stability
Non-covalent interactions, especially hydrogen bonding, play a crucial role in the stability of metal-ethyl phosphate complexes. nih.govacs.org The stability of these complexes is significantly enhanced by both intra-ligand hydrogen bonds and hydrogen bonding involving the acidic P-OH group of the ligand. cuny.edunih.govosti.gov These interactions increase the basicity of the phosphoryl oxygen, thereby strengthening its coordination to the metal ion. nih.gov The formation of hydrogen bonds is a key factor in designing supramolecular structures and controlling the assembly of discrete molecules into organized architectures. nih.gov
The energy associated with hydrogen bonds can range from 0.25 to 40 kcal mol⁻¹, and their directional nature makes them a powerful tool in crystal engineering. nih.gov In the context of phosphate anions, hydrogen bonds can be strong enough to overcome the electrostatic repulsion between two negatively charged anions, leading to stable complexes. researchgate.net
Spectroscopic Analysis (e.g., NMR, FTIR) of Metal-Phosphate Interactions in Solution
Spectroscopic techniques are indispensable for probing the interactions between ethyl phosphate ligands and metal ions, both in solution and in the solid state. mt.com
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in the vibrational modes of the phosphate group upon metal coordination and hydrogen bonding. A key diagnostic feature is the stretching vibration of the phosphoryl group (P=O). In neutral diethyl ester phosphate resins, this band appears around 1265 cm⁻¹. cuny.edunih.gov Upon formation of monoethyl ester phosphate ligands, this band shifts to a lower frequency, approximately 1230 cm⁻¹, and becomes broader. cuny.edunih.gov This shift is a direct indication of hydrogen bonding to the phosphoryl oxygen, which weakens the P=O double bond. nih.govosti.gov Further interaction with metal ions can cause additional shifts. For example, the ion exchange of a monoprotic phosphate ligand with Eu(III) results in a hypsochromic (blue) shift of the P-O single bond stretching frequency, indicating the formation of an ionic bond between the phosphate oxygen and the metal ion. rsc.orgrsc.org Studies on diethyl phosphate in aqueous solution have used Raman and IR spectroscopy to distinguish between different types of interactions, such as direct metal binding to a phosphate oxygen, the formation of water-separated ion pairs, and non-specific electrostatic interactions. cdnsciencepub.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds and their interactions with metal ions. libretexts.orgacs.org The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment. The interaction of an ethyl phosphate ligand with a paramagnetic metal ion, such as Mn(II), can cause significant broadening of the ³¹P NMR signal. nih.gov This paramagnetic relaxation enhancement is a measure of the rate at which the phosphate ligand enters the inner coordination sphere of the metal ion. nih.gov The temperature dependence of this line broadening can be used to determine the kinetics of association between the ligand and the metal. nih.gov In addition to kinetics, NMR can reveal structural details about the complex. For instance, ³¹P and ¹¹³Cd NMR have been used to study the allosteric interactions between metal ions and phosphate at the active sites of metalloenzymes like alkaline phosphatase. nih.gov
Biological and Biomimetic Research Applications of Ethyl Hydrogen Phosphate 1
Studies on Enzyme-Substrate Interactions and Phosphoryl Transfer Catalysis
The transfer of a phosphoryl group is a cornerstone of cellular energy metabolism, signal transduction, and nucleic acid synthesis. nih.gov Enzymes that catalyze these reactions, known as phosphoesterases or phosphoryl transfer enzymes, are crucial for life. Ethyl hydrogen phosphate (B84403) and its derivatives serve as key substrates in studies aimed at elucidating the mechanisms of these enzymes. smolecule.comnih.gov
Research has shown that ethyl hydrogen phosphate has a notable affinity for certain synthetic organophosphate substrates, making it a useful compound for studying enzyme kinetics. smolecule.com By observing how enzymes interact with and process this simple substrate, scientists can understand the fundamental principles of catalysis. For instance, studies on E. coli alkaline phosphatase, a model enzyme for phosphoryl transfer reactions, have utilized ethyl phosphate to assess the impact of active site mutations. When a key arginine residue (Arg166) was mutated, the enzyme's ability to hydrolyze ethyl phosphate was dramatically reduced by up to 5,800-fold. nih.gov This significant decrease, much larger than with more complex substrates, highlighted that the chemical step of the reaction was rate-limiting and that the arginine residue plays a critical role in both binding the phosphate group and stabilizing the reaction's transition state. nih.gov
Furthermore, the study of promiscuous enzyme activities, where an enzyme catalyzes more than one type of reaction, often employs simple phosphate esters. The arylsulfatase from Pseudomonas aeruginosa (PAS), for example, can hydrolyze phosphodiesters like ethyl p-nitrophenyl phosphate. diva-portal.org Investigating how PAS interacts with both its native sulfate (B86663) ester substrates and promiscuous phosphate ester substrates provides insight into the chemical and evolutionary drivers of enzyme specificity and function. diva-portal.orgrsc.org Such comparative studies help reveal how active sites are "preorganized" electrostatically to handle specific chemistries and how new enzyme functions might evolve. diva-portal.org
Table 1: Impact of Arg166 Mutation on E. coli Alkaline Phosphatase Activity with Ethyl Phosphate
| Enzyme Variant | Substrate | Relative Catalytic Efficiency (kcat/Km) vs. Wild-Type | Fold-Decrease in Efficiency |
|---|---|---|---|
| Wild-Type | Ethyl Phosphate | 1 | - |
| Arg166Ser Mutant | Ethyl Phosphate | 1/5800 | 5800 |
| Arg166Lys Mutant | Ethyl Phosphate | 1/3500 | 3500 |
Data sourced from studies on alkaline phosphatase mutations, illustrating the critical role of the arginine residue in catalysis. nih.gov
The remarkable efficiency of natural phosphoryl transfer enzymes has inspired chemists to design synthetic molecules that mimic their function. frontiersin.org These "biomimetic models" are simpler systems that replicate key features of an enzyme's active site, allowing researchers to test hypotheses about catalytic mechanisms. frontiersin.orgmonash.edunih.gov Simple phosphate esters are often used as test substrates for these models.
One approach involves creating metal complexes that replicate the metal-ion-containing active sites of many phosphoesterases. frontiersin.org For example, dizinc(II) complexes have been synthesized to model the active sites of enzymes that use two zinc ions to catalyze phosphate ester hydrolysis. frontiersin.org Similarly, copper(II) complexes featuring labile coordination sites have been designed and tested for their ability to hydrolyze model phosphodiesters, providing insights into how metal ions activate the phosphate group for attack by a nucleophile. monash.edu The introduction of functional groups, such as guanidinium (B1211019) pendants, into these metal complexes can significantly enhance their hydrolytic activity by mimicking the role of arginine residues in natural enzymes, which help bind the substrate and stabilize the transition state. monash.edu
Another strategy involves using peptides or polymers as scaffolds to arrange catalytic groups in a specific geometry. nih.govucl.ac.ukscispace.com Rationally designed peptides that fold into specific structures, like a helix-loop-helix motif, have been shown to catalyze the cleavage of phosphate diesters. nih.gov These synthetic catalysts can assemble residues that provide general acid-base catalysis and transition state stabilization, achieving significant rate enhancements over uncatalyzed reactions. nih.gov Additionally, aminoacyl ethyl phosphates have been synthesized as functional analogs of aminoacyl adenylates, the activated intermediates in protein synthesis, providing a biomimetic system to study peptide bond formation. cdnsciencepub.com
Building on biomimetic studies, researchers are developing "artificial enzymes" capable of catalyzing phosphorylation and phosphoryl transfer. ucl.ac.ukguidechem.com These systems aim to achieve the high efficiency and selectivity of natural enzymes. whiterose.ac.uk The design of these catalysts often relies on transition state theory, which posits that a catalyst functions by binding to and stabilizing the high-energy transition state of a reaction more tightly than the ground state substrate. ucl.ac.uk
One novel strategy combines "design" and "selection" approaches. ucl.ac.uk First, a small molecule or "binding unit" is designed to bind specifically to a stable analogue of the reaction's transition state. For ester hydrolysis, a phosphonate (B1237965) compound can serve as a transition state analogue. ucl.ac.uk This binding unit, along with other catalytically active groups like amino acids, is then incorporated into a flexible polymer. ucl.ac.uk The resulting polymeric artificial enzymes have shown distinct "enzyme-like" catalytic properties in ester hydrolysis reactions. ucl.ac.uk
Combinatorial chemistry has also been used to generate libraries of peptides that are then screened for catalytic activity. ucl.ac.ukwhiterose.ac.uk For instance, a library of peptides was screened for the ability to selectively phosphorylate a specific alcohol, with subtle changes in the peptide's secondary structure having a marked effect on selectivity. whiterose.ac.uk This approach has yielded peptide catalysts that can achieve high enantioselectivity in phosphorylation reactions, mimicking the precision of natural kinases. whiterose.ac.uk
Designing Biomimetic Models for Phosphate Ester Hydrolysis and Phosphoryl Transfer Enzymes
Role as Epitopes and Phosphoantigens in Immunological Research Models
Ethyl hydrogen phosphate(1-) and its parent compound, ethyl dihydrogen phosphate, are recognized as having roles as both epitopes and phosphoantigens. guidechem.comnih.govzfin.orgnih.govebi.ac.uk In immunology, an epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody or a T-cell receptor. nih.govfrontiersin.org The simple and well-defined chemical nature of ethyl hydrogen phosphate makes it a useful model for studying how the immune system recognizes phosphorylated molecules. smolecule.com
A phosphoantigen is a particular type of antigen containing a phosphate group, often a microbial metabolite, that specifically activates a subset of immune cells called gamma-delta (γδ) T cells. ebi.ac.ukebi.ac.uk The recognition of these small, non-peptidic phosphorylated molecules is a key feature of this part of the immune system, which is thought to play a role in the early response to infections. ebi.ac.uk Ethyl hydrogen phosphate(1-) serves as a model phosphoantigen, helping researchers to understand the molecular requirements for the activation of γδ T cells. smolecule.comnih.gov
This role is leveraged in immunological research to probe the structure and function of antigen-presenting molecules and T-cell receptors. For example, the synthesis of more complex molecules containing phosphodiester linkages, such as those found on the cell surface of pathogens like Candida auris, is crucial for identifying the minimal glycan epitopes that can be targeted by vaccines or diagnostic antibodies. rsc.org Understanding the immune response to simple phosphoantigens like ethyl phosphate provides a foundation for designing these more complex immunogens. smolecule.comrsc.org
Exploration within General Metabolic Pathways in Model Organisms and Cell-Free Systems
Beyond its use as a research tool, ethyl phosphate has been identified as a metabolite in its own right, particularly in microbial systems. nih.gov Its presence in metabolic pathways provides clues about the integration of carbon and phosphate metabolism and has implications for understanding life's earliest chemical processes.
Ethyl phosphate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govebi.ac.uk S. cerevisiae is a key model organism in biology, and its metabolic pathways are extensively studied. nih.govfrontiersin.org The formation of ethyl phosphate in yeast is likely linked to two of its most prominent metabolic activities: the fermentation of sugars to produce ethanol (B145695) and the intricate regulation of phosphate metabolism. nih.gov
During fermentation, yeast produces large quantities of ethanol. nih.gov It also manages a complex network of phosphate-containing intermediates through pathways like glycolysis and the pentose (B10789219) phosphate pathway. frontiersin.org The presence of ethyl phosphate suggests a potential enzymatic or non-enzymatic reaction between ethanol and an activated phosphate source within the cell. The metabolism of organophosphates in microbes is often regulated by the availability of inorganic phosphate in the environment, through systems like the Pho regulon, which controls the expression of enzymes such as alkaline phosphatase that can cleave phosphate esters. d-nb.info The characterization of ethyl phosphate as a yeast metabolite contributes to a more complete map of the yeast metabolome and helps to identify potential enzymatic or regulatory bottlenecks in metabolic engineering efforts aimed at producing biofuels and other chemicals. ebi.ac.ukfrontiersin.org
Table 2: Metabolic Context of Ethyl Phosphate in Saccharomyces cerevisiae
| Metabolic Process | Key Precursors/Pathways | Potential Role of Ethyl Phosphate |
|---|---|---|
| Alcohol Fermentation | Glycolysis, Pyruvate Decarboxylation | Formation via reaction of abundant ethanol with a phosphate donor. |
| Phosphate Metabolism | Pho Regulon, Glycolytic Intermediates | May serve as a transient phosphate storage molecule or a signaling molecule. |
| Fatty Acid Synthesis | Acetyl-CoA Metabolism | Indirectly related through the central carbon and energy metabolism that connects these pathways. frontiersin.org |
This table summarizes the likely metabolic context for the presence of ethyl phosphate in yeast, linking major metabolic activities.
The central role of phosphoryl transfer in all known life raises a fundamental question: how did these reactions originate in a prebiotic world without enzymes? nih.gov The study of simple organophosphates like ethyl phosphate is relevant to this field of "prebiotic chemistry." Phosphate esters possess a unique combination of thermodynamic instability (they release energy upon hydrolysis) and kinetic stability (they hydrolyze very slowly without a catalyst), properties that make them ideal for biological energy currency and information storage. nih.gov
However, this kinetic stability presents a paradox for the origin of life, as forming these molecules and having them react in the absence of enzymes would have been challenging. nih.gov Research in this area explores how simple phosphate esters could have formed on the early Earth and how their reactivity could have been harnessed. One major challenge is the "phosphate problem," which notes that most phosphate minerals are insoluble, making phosphate unavailable for chemistry in aqueous environments. semanticscholar.orgmdpi.com
Scientists investigate plausible prebiotic phosphorylating agents and conditions that could overcome these hurdles. This includes exploring more reactive species like mixed anhydrides or the role of nitrogenous derivatives of phosphorus that are more effective phosphorylating agents in water. nih.govnih.gov The study of simple, stable phosphate esters like ethyl phosphate helps to define the chemical properties required for a molecule to participate in the primordial versions of metabolic pathways, providing a chemical basis for understanding how the complex systems of phosphoryl transfer seen in modern biology could have emerged. nih.govmdpi.com
Identification and Characterization of Ethyl Phosphate Metabolites in Microbial Systems (e.g., Yeast)
Prodrug Strategies and Functional Group Masking in Research Contexts
The temporary modification of functional groups in a biologically active molecule, a technique central to prodrug design, is a widely employed strategy to enhance pharmacokinetic properties such as membrane permeability and bioavailability. nih.govnih.govactamedicamarisiensis.ro In the context of phosphate-containing compounds, which are often highly charged at physiological pH, masking the phosphate or phosphonate group is crucial for overcoming the natural barrier of the cell membrane. nih.govnih.gov This approach allows researchers to study the effects of targeted delivery and controlled release of the active molecule in various biological systems.
A key area of this research involves the use of mono-ethyl-phosphonates in the development of radiopharmaceuticals. For instance, researchers have explored this masking strategy to improve the properties of rare earth radiochelates. researchgate.net In one study, a chelator functionalized with a phosphonate group was modified by adding an ethyl group to one of the phosphonate oxygens. This ethylated version was then used to form complexes with the radioisotopes Scandium-44 (⁴⁴Sc) and Lutetium-177 (¹⁷⁷Lu). researchgate.net
The primary goal was to see if this modification could address the issue of high blood retention and off-target accumulation in the liver and bone, which was observed with the unmasked parent compound. researchgate.net Biodistribution experiments in non-human models demonstrated that the mono-ethyl-phosphonate derivative, [⁴⁴Sc][Sc(L2-Et-Aga)], exhibited significantly reduced blood retention and bone uptake compared to its non-ethylated counterpart. researchgate.net
An important finding from these studies was the stability of the ethyl group. When incubated with freshly harvested mouse plasma, the O-ethyl phosphonate capping group showed high stability, with no significant cleavage observed by phosphatases within the experimental timeframe. researchgate.net While this stability might make it unsuitable for traditional prodrug applications where cleavage is required to release the active drug, it makes it an excellent model for studying how masking a single negative charge on a phosphonate affects the in vivo behavior and bioavailability of the parent molecule without the complication of metabolic cleavage in the plasma. researchgate.net
Table 1: Comparative In Vivo Biodistribution of a ⁴⁴Sc-Radiochelate With and Without Ethyl Phosphonate Masking This table illustrates the impact of the mono-ethyl phosphonate modification on the uptake of a model bifunctional radiochelate in various tissues.
| Tissue | % Injected Dose / gram (Unmasked Compound) | % Injected Dose / gram ([⁴⁴Sc][Sc(L2-Et-Aga)]) |
| Blood | High Retention | Reduced Retention |
| Liver | High Accumulation | Reduced Accumulation |
| Bone | High Deposition | Reduced Uptake |
| Data derived from in vivo biodistribution experiments as described in related research. researchgate.net |
The delivery of phosphate derivatives into cells is a significant challenge due to the negative charge of the phosphate group, which hinders its passage across the lipophilic cell membrane. nih.gov To overcome this, various prodrug strategies are investigated in model cell lines to elucidate the mechanisms of intracellular delivery and subsequent activation. These strategies often involve masking the phosphate group to create a more membrane-soluble compound. nih.govbenthamdirect.com
One prominent approach is the use of aryl phosphate derivatives . Novel aryl phosphate derivatives of the anti-HIV nucleoside analogue Zidovudine (AZT) were designed to function as membrane-soluble prodrugs. nih.gov In vitro studies using CEM cells, a human T-cell line, demonstrated that these derivatives possessed significant anti-HIV activity. nih.gov Crucially, several of these compounds remained highly active in thymidine (B127349) kinase-deficient (TK-) mutant CEM cells, where the parent drug AZT was almost inactive. nih.govoup.com This finding strongly supports the hypothesis that these phosphate derivatives exert their effects through the intracellular release of AZT nucleotide forms, bypassing the need for the initial phosphorylation step that often limits the efficacy of nucleoside analogues. nih.gov
Another innovative method involves using metalloreceptors as carrier vectors. Research has shown that certain zinc(II)-based metalloreceptors can bind to anionic phosphate derivatives and shuttle them into cells. researchgate.net This method facilitates the rapid intracellular delivery of phosphorylated molecules, such as phosphopeptides, without requiring the chemical modifications associated with traditional prodrugs. Studies using fluorescently tagged phosphopeptides in the presence of an optimal carrier vector showed a four-to-six-fold increase in intracellular fluorescence compared to the phosphopeptide alone. researchgate.net
Phosphoramidates represent another class of prodrugs designed for enhanced intracellular delivery of phosphate-containing compounds. benthamdirect.comresearchgate.net These derivatives have been shown to effectively deliver nucleotide analogues into cells for antiviral and anticancer applications. benthamdirect.com
The intracellular metabolism and delivery of these derivatives are often studied using techniques like high-performance liquid chromatography (HPLC) to quantify the formation of active metabolites inside the cells over time. For example, the intracellular conversion of aryl phosphate derivatives of ZDV (WHI-05 and WHI-07) was tracked in normal human vaginal and endocervical epithelial cells. oup.com
Table 2: Research Examples of Intracellular Delivery Strategies for Phosphate Derivatives This table summarizes various strategies and the model systems used to investigate the intracellular delivery of phosphate-containing compounds.
| Delivery Strategy | Example Compound Class | Model Cell Line / System | Key Finding | Citation |
| Aryl Phosphate Prodrug | Aryl phosphate derivatives of AZT | CEM cells (Human T-cell line) | Bypasses the need for initial phosphorylation by thymidine kinase, enabling activity in TK-deficient cells. | nih.gov |
| Aryl Phosphate Prodrug | Aryl phosphate derivatives of ZDV | Vaginal and endocervical epithelial cells | Rapid intracellular conversion to the active monophosphate form. | oup.com |
| Metalloreceptor Carrier | Fluorescently tagged phosphopeptides | Not specified | Four-to-six-fold enhancement of intracellular delivery compared to the free phosphopeptide. | researchgate.net |
| Ethosomal Carrier | Fluorescent probes (e.g., calcein) | Swiss albino mice 3T3 fibroblasts | Enhanced penetration of hydrophilic and lipophilic molecules into cells and skin. | nih.gov |
These investigations in model cell lines are crucial for understanding the structure-activity relationships that govern the intracellular delivery and efficacy of phosphate-based prodrugs, paving the way for the rational design of more effective therapeutic agents. nih.gov
Environmental Transformation and Fate Studies of Ethyl Hydrogen Phosphate 1
Mechanisms of Abiotic Degradation in Aquatic and Terrestrial Environments
Abiotic degradation involves non-biological processes that break down chemical compounds. For ethyl hydrogen phosphate(1-), the principal abiotic pathways are hydrolysis and photochemical transformation. cabidigitallibrary.org These reactions are significantly influenced by environmental conditions such as pH, temperature, the presence of minerals, and sunlight. researchgate.netnist.gov
Hydrolysis is a primary chemical process that can lead to the breakdown of ethyl hydrogen phosphate(1-) in aquatic environments. cabidigitallibrary.org This reaction involves the cleavage of the phosphate (B84403) ester bond by water. The rate and mechanism of hydrolysis are highly dependent on the pH of the water and the presence of catalytic surfaces. cabidigitallibrary.orgacs.org
Phosphate ester hydrolysis can occur through two main competing pathways: a dissociative (SN1 type) or an associative (SN2 type) mechanism. cabidigitallibrary.org The predominant pathway for a given phosphate monoester like ethyl hydrogen phosphate is determined by factors including the solution's pH and the properties of the leaving group. cabidigitallibrary.org
Research on the hydrolysis kinetics of ethyl dihydrogen phosphate reveals its behavior under different acidity levels. In strongly acidic solutions, its hydrolysis rate is proportional to the acid concentration. acs.org The reaction is also enhanced by the ionic strength of the medium. acs.org Studies indicate that in moderately acidic conditions (around pH 1.5), the hydrolysis rate reaches a minimum, while it peaks at a pH of approximately 4, where the monoanion form of the ester is predominant and undergoes 100% P-O bond fission. acs.org
In natural environments, mineral surfaces can play a significant catalytic role. researchgate.net While the hydrolysis of many organophosphate esters is extremely slow in neutral solutions (with half-lives potentially exceeding two years), the presence of metal (hydr)oxide minerals, such as goethite, can dramatically accelerate this process. researchgate.nethep.com.cn These minerals facilitate the hydrolysis of the ester bond, although the resulting inorganic phosphate may adsorb onto the mineral surface, affecting its immediate bioavailability. cabidigitallibrary.org This mineral-catalyzed hydrolysis is considered a potentially significant degradation pathway in both soil and aquatic sediments. researchgate.net
| Condition | Key Finding | Reference |
|---|---|---|
| Strongly Acidic Media (e.g., up to 8 M HClO₄) | Rate of hydrolysis is proportional to the stoichiometric acid concentration. | acs.org |
| Varying pH | Rate has a minimum at approximately pH 1.5 and a maximum at pH 4. | acs.org |
| pH 4 | The monoanion is the reactive species, and hydrolysis proceeds via 100% P-O bond fission. | acs.org |
| Circumneutral pH (Homogenous Solution) | Hydrolysis is exceedingly slow (t½ > 2 years for many organophosphate esters). | researchgate.nethep.com.cn |
| Presence of Metal (Hydr)oxide Minerals | Rapid degradation is observed; mineral surfaces catalyze the hydrolysis of the ester bond. | cabidigitallibrary.orgresearchgate.net |
Photochemical transformation, or photolysis, is another key abiotic process that can degrade ethyl hydrogen phosphate(1-), particularly in the photic zone of surface waters where sunlight can penetrate. cabidigitallibrary.org This degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH). researchgate.netnih.gov
While direct photolysis of organophosphates can occur, indirect photodegradation is often a more significant pathway in natural waters. nih.gov The presence of substances like humic acids or nitrate (B79036) can lead to the formation of hydroxyl radicals under UV irradiation, which are highly reactive and can attack the organophosphate molecule. nih.govethz.ch For related compounds like tris(2-chloroethyl) phosphate (TCEP), studies have shown that hydroxyl radicals play a crucial role in its degradation, leading to the cleavage of the molecule and eventual mineralization. researchgate.net The reaction often follows pseudo-first-order kinetics. researchgate.net
The efficiency of photodegradation can also be influenced by mineral surfaces. For instance, studies on triethyl phosphate (TEP) have shown that its photodegradation is significantly faster on sulfate-terminated titanium dioxide (TiO₂) nanoparticles compared to unmodified TiO₂. mdpi.com This suggests that in natural systems, the association of ethyl hydrogen phosphate(1-) with suspended mineral particles could enhance its photochemical transformation. mdpi.com However, in soil environments, photolysis is generally considered an insignificant pathway due to the limited penetration of light below the top few millimeters of the surface. hep.com.cn
Hydrolysis in Natural Water Systems
Research on Biodegradation Pathways in Environmental Microorganisms
Biodegradation by microorganisms is a critical pathway for the removal of organophosphate compounds from the environment. oup.comhep.com.cn Many bacteria and fungi have evolved enzymatic systems capable of breaking down these chemicals, often using them as a source of phosphorus, carbon, or energy. oup.comnih.gov
The primary and most significant step in the microbial degradation of organophosphate esters is the enzymatic hydrolysis of the phosphoester bonds (P-O-alkyl or P-O-aryl). oup.comoup.com This initial cleavage is catalyzed by enzymes known as phosphotriesterases, phosphodiesterases, or phosphatases. oup.comnih.gov Hydrolysis detoxifies the parent compound and releases the alkyl group (ethanol in this case) and inorganic phosphate. oup.com
Studies on structurally similar organophosphate esters provide insight into the likely biodegradation pathways for ethyl hydrogen phosphate(1-). For example, the degradation of tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms proceeds through the sequential hydrolysis of the ester bonds, forming bis(2-chloroethyl) phosphate (BCEP) and subsequently mono-chloroethyl phosphate (MCEP). nih.gov This stepwise dealkylation is a common theme in organophosphate degradation. gdut.edu.cn Research has identified specific bacterial orders, such as Burkholderiales and Rhizobiales, that become enriched in the presence of TCEP and are associated with its degradation. nih.gov
Microorganisms can utilize the breakdown products for their metabolic needs. For instance, some bacteria can use diethyl thiophosphate (a compound structurally similar to diethyl phosphate) as a sole source of carbon, phosphorus, or sulfur. oup.com Organisms like Delftia acidovorans possess novel phosphodiesterases that allow them to utilize compounds like diethyl phosphonate (B1237965) as a sole phosphorus source under nutrient-limiting conditions. oup.comoup.com The final step in the complete mineralization pathway often involves alkaline phosphatase, which can hydrolyze simple monoalkyl phosphates to liberate inorganic phosphate. oup.com
| Organism/System | Substrate | Key Finding | Reference |
|---|---|---|---|
| Sediment Microcosms | Tris(2-chloroethyl) phosphate (TCEP) | Degradation occurs via sequential hydrolytic dealkylation to BCEP and MCEP. Burkholderiales and Rhizobiales were enriched. | nih.gov |
| Enterobacter sp. | Chlorpyrifos (B1668852) | Degrades chlorpyrifos to diethylthiophosphate (B1229741) (DETP) and utilizes DETP as a source of carbon and phosphorus. | oup.com |
| Delftia acidovorans | Diethyl phosphonate | Possesses a novel phosphodiesterase allowing use of the compound as a sole phosphorus source. | oup.comoup.com |
| Activated Sludge Cultures | Non-halogenated Organophosphate Esters (OPEs) | Biodegradation is a major elimination process, proceeding via hydrolysis pathways. | gdut.edu.cn |
| Flavobacterium sp. | Diazinon | Able to utilize the organophosphate pesticide as a source of carbon. | oup.com |
Q & A
Q. What are the recommended methods for synthesizing ethyl hydrogen phosphate(1-) in a laboratory setting?
Ethyl hydrogen phosphate(1-) can be synthesized via esterification of phosphoric acid with ethanol under controlled acidic conditions. Key steps include:
- Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of phosphoric acid to ethanol) to minimize side reactions.
- Using anhydrous conditions to prevent hydrolysis of the phosphate ester bond.
- Purification via recrystallization or ion-exchange chromatography to isolate the monoester . Note: Validate purity using titration or UV spectroscopy (λmax ~210 nm for phosphate esters) .
Q. How can researchers verify the purity and structural integrity of ethyl hydrogen phosphate(1-)?
- Titration : Acid-base titration to quantify free phosphate groups.
- Spectroscopy : FTIR to confirm P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) bonds.
- Chromatography : Reverse-phase HPLC with a phosphate-specific detector (e.g., conductivity) .
- Elemental analysis : Validate C, H, O, and P content against theoretical values .
Q. What safety protocols are critical when handling ethyl hydrogen phosphate(1-)?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with sodium bicarbonate and collect in sealed containers .
- Storage : Keep in airtight, corrosion-resistant containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory spectral data for ethyl hydrogen phosphate(1-) derivatives be resolved?
Contradictions in UV or IR spectra often arise from:
- Hydration states : Anhydrous vs. hydrated forms alter peak positions. Dry samples under vacuum before analysis.
- pH-dependent ionization : Phosphate esters exhibit spectral shifts at different pH levels. Conduct experiments in buffered solutions (e.g., pH 7.4 PBST) .
- Statistical validation : Use tools like LINEST in Excel to calculate confidence intervals and exclude outliers .
Q. What experimental design considerations are essential for studying ethyl hydrogen phosphate(1-) in enzymatic systems?
- Buffer compatibility : Use phosphate-free buffers (e.g., Tris-HCl) to avoid interference with endogenous phosphatases.
- Kinetic assays : Monitor enzyme activity via phosphate release using malachite green assays (sensitivity: 1–10 µM phosphate) .
- Control experiments : Include substrate analogs (e.g., methyl phosphate) to distinguish specific vs. non-specific binding .
Q. How can researchers address discrepancies in reported toxicity profiles of ethyl hydrogen phosphate(1-)?
- Class-based extrapolation : Compare data with structurally similar organophosphates (e.g., methyl hydrogen phosphate) and adjust for alkyl chain length effects .
- In vitro validation : Use cell viability assays (e.g., MTT) with human cell lines to assess acute toxicity.
- Literature gaps : Conduct targeted searches on "organophosphate hydrolysis pathways" to identify understudied metabolites .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing phosphate quantification data?
- Linear regression : Fit standard curves using ≥5 data points and report R² values. Exclude outliers via Grubbs’ test (α=0.05) .
- Error propagation : Calculate combined uncertainty for serial dilutions using the formula:
where is the uncertainty of each measurement .
Q. How should researchers design a study to investigate ethyl hydrogen phosphate(1-)’s role in metabolic pathways?
- Hypothesis : "Ethyl hydrogen phosphate(1-) inhibits alkaline phosphatase via competitive binding at the active site."
- Experimental workflow :
Enzyme kinetics : Measure and with/without inhibitor.
Structural analysis : Perform X-ray crystallography or molecular docking simulations.
Data integration : Cross-reference results with databases like BRENDA for mechanistic insights .
Data Presentation Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
